molecular weight and formula of chloro-sibutramine hydrochloride
molecular weight and formula of chloro-sibutramine hydrochloride
An In-Depth Technical Guide to Chloro-Sibutramine Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of chloro-sibutramine hydrochloride, a halogenated analogue of the withdrawn anti-obesity drug, sibutramine. The document is structured to offer an in-depth understanding of its chemical properties, a plausible synthetic route, robust analytical methodologies for its identification and quantification, and its toxicological profile within the context of its parent compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of pharmacologically active compounds and their analogues.
Introduction
Sibutramine, a serotonin-norepinephrine reuptake inhibitor (SNRI), was formerly prescribed for the management of obesity.[1] Its mechanism of action involves enhancing satiety and potentially increasing thermogenesis by inhibiting the reuptake of neurotransmitters in the brain.[2][3] However, due to an increased risk of cardiovascular events, including heart attack and stroke, sibutramine has been withdrawn from the market in many countries.[1][4]
Chloro-sibutramine is an analogue of sibutramine that has been identified as an undeclared ingredient in some weight-loss supplements.[5][6] The addition of a second chlorine atom to the phenyl ring distinguishes it from sibutramine. This guide will delve into the core scientific aspects of chloro-sibutramine hydrochloride, providing a technical foundation for its study.
Chemical Properties and Molecular Structure
Chloro-sibutramine hydrochloride is the hydrochloride salt of 1-[1-(3,4-dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine. Its chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₂₅Cl₂N·HCl (or C₁₇H₂₆Cl₃N) | [1][2] |
| Molecular Weight | 350.75 g/mol | [2][7] |
| IUPAC Name | 1-[1-(3,4-dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydrochloride | [1] |
| CAS Number | 84485-08-5 | [7][8] |
The molecular structure of chloro-sibutramine features a cyclobutyl ring attached to a dichlorinated phenyl group and a tertiary amine side chain. The presence of the dichloro-phenyl moiety is a key differentiator from sibutramine, which has a single chloro-substituent.
Figure 1: Chemical structure of Chloro-Sibutramine Hydrochloride.
Proposed Synthesis Pathway
The synthesis likely commences from 3,4-dichlorobenzyl cyanide, which undergoes a cyclization reaction, followed by the introduction of the amine side chain and subsequent methylation.
Figure 2: Proposed synthesis workflow for Chloro-Sibutramine Hydrochloride.
Experimental Protocol (Proposed)
-
Synthesis of 1-(3,4-Dichlorophenyl)-1-cyclobutanecarbonitrile: 3,4-Dichlorobenzyl cyanide is reacted with 1,3-dibromopropane in the presence of a strong base, such as sodium hydride, in an aprotic solvent like DMSO.
-
Grignard Reaction: The resulting cyclobutanecarbonitrile is treated with isobutylmagnesium bromide to form the corresponding ketone.
-
Reductive Amination: The ketone is then reacted with dimethylamine under reductive conditions (e.g., using sodium cyanoborohydride) to yield the tertiary amine, chloro-sibutramine.
-
Salt Formation: The free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrochloric acid to precipitate chloro-sibutramine hydrochloride.
Note: This proposed synthesis is based on established chemical principles for analogous compounds.[4] The actual reaction conditions, yields, and purification methods would require experimental optimization and validation.
Analytical Methodologies
The accurate identification and quantification of chloro-sibutramine hydrochloride are crucial for both research and regulatory purposes. The following are established analytical techniques that can be applied.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for the analysis of sibutramine and its analogues.
Protocol: HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (pH ~5.5) and acetonitrile (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter before injection.
This method should provide good separation and quantification of chloro-sibutramine hydrochloride. Method validation according to ICH guidelines is essential for ensuring accuracy and precision.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the identification of volatile and semi-volatile compounds like chloro-sibutramine.
Protocol: GC-MS Analysis
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
The resulting mass spectrum will show a characteristic fragmentation pattern that can be used for definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules. The ¹H and ¹³C NMR spectra of chloro-sibutramine hydrochloride would provide detailed information about its molecular structure.
Expected ¹H NMR Spectral Features (in CDCl₃)
-
Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Cyclobutyl Protons: A series of multiplets in the aliphatic region.
-
Amine Methyl Protons: A singlet corresponding to the N(CH₃)₂ group.
-
Isobutyl Protons: Signals characteristic of an isobutyl group, including a doublet for the two methyl groups and a multiplet for the methine proton.
Expected ¹³C NMR Spectral Features (in CDCl₃)
-
Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm), including two carbons attached to chlorine atoms.
-
Quaternary Carbon: A signal for the cyclobutyl carbon attached to the phenyl ring.
-
Aliphatic Carbons: Signals corresponding to the cyclobutyl, isobutyl, and N-methyl carbons.
A patent for a similar compound, 1-(1-(3,4-Dichlorophenyl)cyclobutyl)-3-methylbutan-1-amine, provides some reference ¹H NMR data that can be used for comparison.[9]
Figure 3: A typical analytical workflow for the characterization of Chloro-Sibutramine Hydrochloride.
Toxicological Profile and Health Risks
The toxicological profile of chloro-sibutramine has not been extensively studied. However, given its structural similarity to sibutramine, it is reasonable to infer that it may pose similar health risks.
The primary concerns associated with sibutramine are cardiovascular in nature, including:
-
Increased blood pressure and heart rate. [1]
-
An elevated risk of heart attack and stroke, particularly in individuals with a history of cardiovascular disease. [1][4]
Furthermore, psychiatric adverse effects such as anxiety, depression, and psychosis have been reported with sibutramine use.[7] Given that chloro-sibutramine is an analogue, it is imperative to handle this compound with extreme caution and to assume a similar or potentially enhanced toxicological profile until proven otherwise. The illegal adulteration of weight loss supplements with such compounds poses a significant public health risk.[6]
Conclusion
Chloro-sibutramine hydrochloride is a significant analogue of sibutramine with distinct chemical properties. This guide has provided a detailed overview of its molecular characteristics, a plausible synthetic approach, and robust analytical methods for its characterization. The inferred toxicological risks, based on its structural relationship to sibutramine, underscore the importance of its detection and control in unregulated products. Further research is warranted to fully elucidate the pharmacological and toxicological profile of this compound.
References
-
Sibutramine - Wikipedia. (n.d.). Retrieved from [Link]
-
CHLORO-SIBUTRAMINE HYDROCHLORIDE - precisionFDA. (n.d.). Retrieved from [Link]
-
Chloro-Sibutramine HCl - CAS - 84485-08-5 - Axios Research. (n.d.). Retrieved from [Link]
-
Sibutramine: its mode of action and efficacy - PubMed. (2002). Retrieved from [Link]
-
Case series on a diversity of illicit weight-reducing agents: from the well known to the unexpected - PMC. (2011). Retrieved from [Link]
-
Weight Loss Products Adulterated with Sibutramine: A Focused Review of Associated Risks. (2014). Retrieved from [Link]
-
Chloro Sibutramine | 766462-77-5 - SynZeal. (n.d.). Retrieved from [Link]
-
Isolation and Identification of a Sibutramine Analogue Adulterated in Slimming Dietary Supplements - PubMed. (2013). Retrieved from [Link]
-
a stability indicating hplc method for the determination of sibutramine hydrochloride in bulk and - IJRPC. (n.d.). Retrieved from [Link]
- US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google Patents. (n.d.).
-
Adulteration of Weight Loss Supplements by the Illegal Addition of Synthetic Pharmaceuticals - PMC. (2021). Retrieved from [Link]
-
Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - RSC Publishing. (n.d.). Retrieved from [Link]
-
a stability indicating hplc method for the determination of sibutramine hydrochloride in bulk and - IJRPC. (n.d.). Retrieved from [Link]
Sources
- 1. Weight Loss Products Adulterated with Sibutramine: A Focused Review of Associated Risks [jscimedcentral.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. prepchem.com [prepchem.com]
- 5. Isolation and identification of a sibutramine analogue adulterated in slimming dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adulteration of Weight Loss Supplements by the Illegal Addition of Synthetic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chp.gov.hk [chp.gov.hk]
- 8. researchgate.net [researchgate.net]
- 9. US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google Patents [patents.google.com]
